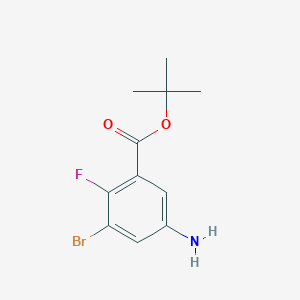![molecular formula C16H9F3N2O3 B2592309 1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} CAS No. 339021-22-6](/img/structure/B2592309.png)
1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}: is a synthetic organic compound characterized by its unique structure, which includes an isochromene core and a hydrazone functional group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} typically involves the following steps:
-
Formation of Isochromene-1,3,4-trione Core
- The isochromene-1,3,4-trione core can be synthesized through the oxidation of isochroman-1,3-dione using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
-
Hydrazone Formation
- The hydrazone derivative is formed by reacting the isochromene-1,3,4-trione with 3-(trifluoromethyl)phenylhydrazine. This reaction is typically carried out in an organic solvent such as ethanol or methanol, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with attention to optimizing reaction conditions for yield and purity. This may include:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the hydrazone group into an amine or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Oxidation Products: Modified isochromene derivatives with additional oxygen-containing functional groups.
Reduction Products: Amines or other reduced forms of the hydrazone group.
Substitution Products: Compounds with different substituents replacing the trifluoromethyl group.
科学的研究の応用
1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} involves its interaction with specific molecular targets, which may include enzymes, receptors, or nucleic acids. The hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
1H-isochromene-1,3,4-trione 4-{N-[4-(trifluoromethyl)phenyl]hydrazone}: Similar structure but with the trifluoromethyl group in a different position.
Isochroman-1,3-dione: Lacks the hydrazone group but shares the isochromene core.
3-(Trifluoromethyl)phenylhydrazine: The hydrazine precursor used in the synthesis.
Uniqueness
1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique structure can lead to distinct interactions with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
1-hydroxy-4-[[3-(trifluoromethyl)phenyl]diazenyl]isochromen-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N2O3/c17-16(18,19)9-4-3-5-10(8-9)20-21-13-11-6-1-2-7-12(11)14(22)24-15(13)23/h1-8,22H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYGQIOFIZKZTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)OC(=C2C=C1)O)N=NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methyl-3-(pyrrolidine-1-carbonyl)-N-[4-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine](/img/structure/B2592230.png)
![N-[(2-chlorophenyl)methyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2592231.png)

![3-[(2-Carboxyphenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2592233.png)



![N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2592237.png)
![N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2592243.png)

![2-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzamide](/img/structure/B2592245.png)
![3-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol](/img/structure/B2592246.png)
![2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2592247.png)
